

analytical methods hexahydroindan characterization

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Compound Focus: Hexahydroindan

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Hexahydroindan Characterization Overview

Hexahydroindan (also known as bicyclo[4.3.0]nonane) is a polycyclic hydrocarbon that is part of the human exposome, meaning it's not naturally produced by the body but found in individuals exposed to it or its derivatives [1].

The table below summarizes key information and common analytical techniques for this compound:

Property	Description
Chemical Formula	C ₉ H ₁₆ [1]
Average Molecular Weight	124.227 g/mol [1]
IUPAC Name	octahydro-1H-indene [1]
Common Characterisation Methods	Single-crystal XRD, NMR (¹ H, ¹³ C), HRMS, GC-MS, LC-MS, Circular Dichroism (CD) [1] [2] [3]

Experimental Protocols for Characterization

Here are detailed methodologies for key characterization techniques based on the search results.

1. Single-Crystal X-ray Diffraction (SC-XRD) for Structural Confirmation This method is used to determine the precise molecular and crystal structure of a compound.

- **Procedure:** Grow single crystals of the compound suitable for X-ray diffraction. For spiropyrrrolizine compounds similar to **hexahydroindan** derivatives, this has been achieved by slow evaporation of a solution [3].
- **Data Collection & Analysis:** Collect diffraction data using an X-ray diffractometer. The data can reveal the solid-state structure, often belonging to a monoclinic crystal system (e.g., space group $P2_1/c$). The structure is stabilized and the packing is influenced by weak noncovalent interactions like $C-H\cdots O$, $C-H\cdots\pi$, and $\pi\cdots\pi$ interactions [3].
- **Advanced Analysis:** The noncovalent interactions can be further characterized and quantified through **Hirshfeld surface analysis** and the interaction energies can be calculated using **PIXEL calculations** [3].

2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to determine the structure, purity, and dynamics of molecules in solution.

- **Sample Preparation:** Dissolve the compound in a deuterated solvent (e.g., $CDCl_3$) [3].
- **Data Acquisition:** Record 1H NMR and ^{13}C NMR spectra. DEPT135 NMR experiments can be used to distinguish between CH , CH_2 , and CH_3 groups. For **hexahydroindanone** derivatives, the $-CH_2-$ groups of the pyrrolizine ring may appear as negative peaks in DEPT135 NMR [3].
- **Interpretation:** Analyze chemical shifts (δ , reported in ppm), coupling constants (J , in Hz), and signal multiplicity (s, d, t, q, m) to confirm the molecular structure [3].

3. Mass Spectrometry (MS) This technique provides information on the molecular weight and formula of the compound.

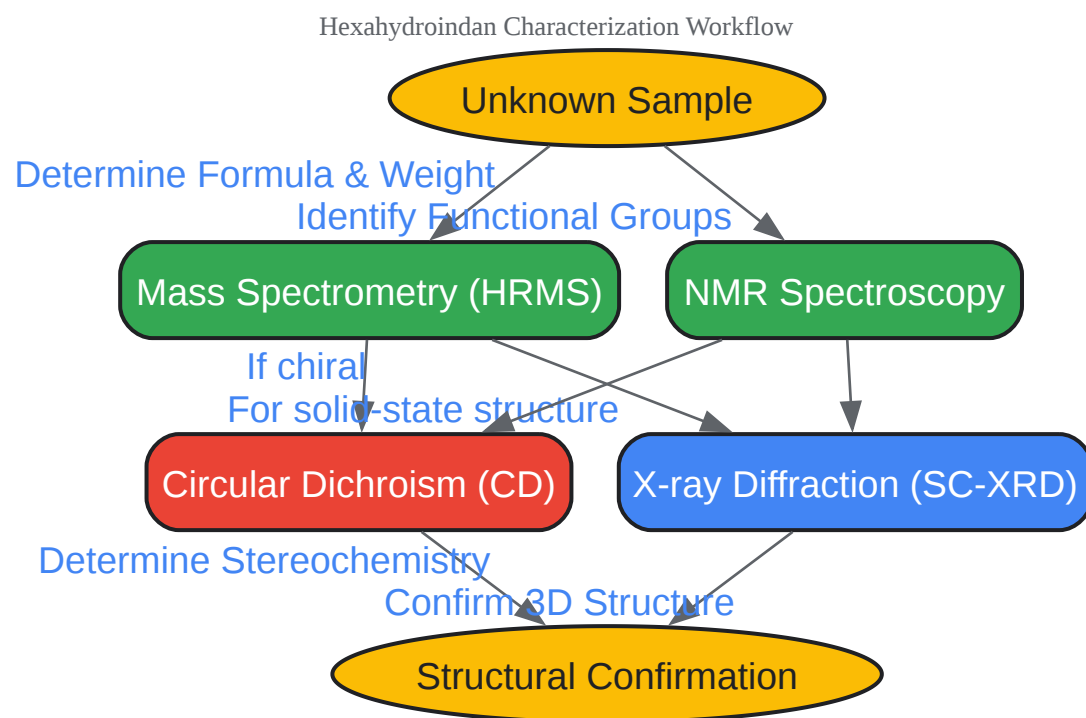
- **High-Resolution Mass Spectrometry (HRMS):** Used to determine the exact mass of the molecular ion, allowing for the confirmation of the elemental composition (e.g., C_9H_{16}) [1] [3].

4. Circular Dichroism (CD) for Chiral Compounds CD measures the difference in absorption of left- and right-handed circularly polarized light, which is used to study chiral compounds and their stereochemistry.

- **Application:** For chiral derivatives like **hexahydroindanones**, CD spectroscopy can establish relationships between Cotton effects (the characteristic peaks in a CD spectrum) and the compound's structural and conformational type. The sign and magnitude of the Cotton effect are largely controlled by the chirality of the ring system itself [2].

Analytical Workflow Diagram

The following diagram illustrates a logical workflow for characterizing an unknown sample of **hexahydroindan** or its derivatives, integrating the methods discussed.



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Potential FAQs & Troubleshooting

While specific FAQs for **hexahydroindan** were not available, here are some common issues based on general analytical chemistry principles:

- **Low yield in synthesis?**
 - **Potential Cause:** Inefficient reaction conditions or incorrect reactant ratios.
 - **Troubleshooting:** Optimize reaction conditions. For a 1,3-dipolar cycloaddition reaction to form a **hexahydroindan** derivative, increasing the ratio of reactants (ninhydrin and proline) relative to the dipolarophile significantly improved yields from 42% to 84% [3].
- **Unclear or complex NMR spectra?**

- **Potential Cause:** Overlapping signals or the presence of diastereomers.
 - **Troubleshooting:** Use advanced NMR techniques (e.g., DEPT, COSY, HSQC) to resolve signals. Check if the compound is racemic, which can be confirmed by chiral HPLC or specific rotation measurements [3].
- **How to confirm absolute stereochemistry?**
 - **Solution:** For chiral molecules, use **Circular Dichroism (CD)** spectroscopy. The Cotton effects in the CD spectrum can be empirically correlated with specific stereochemical types of the molecule [2].

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References

1. Human Metabolome Database: Showing metabocard for... [hmdb.ca]
2. Chiroptical studies. Part LXXXIX. An empirical analysis of the circular... [pubs.rsc.org]
3. An Energetic and Topological Approach to Understanding ... [pmc.ncbi.nlm.nih.gov]

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